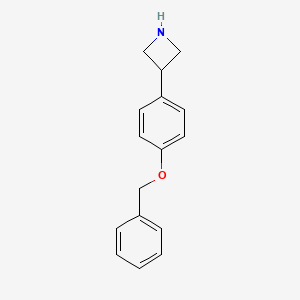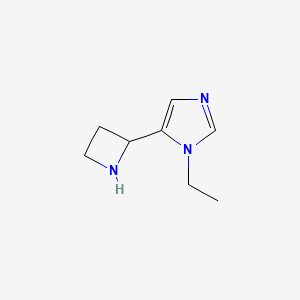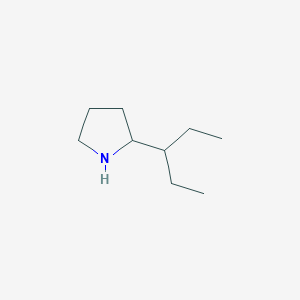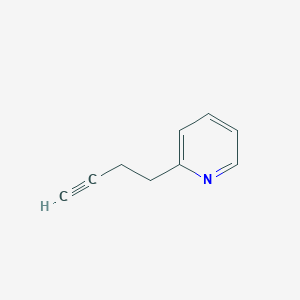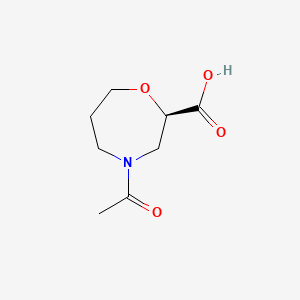
(R)-4-Acetyl-1,4-oxazepane-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-4-acetyl-1,4-oxazepane-2-carboxylic acid is a chemical compound that belongs to the class of oxazepanes. Oxazepanes are seven-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. This particular compound is characterized by the presence of an acetyl group at the fourth position and a carboxylic acid group at the second position, with the (2R) configuration indicating the specific stereochemistry of the molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-acetyl-1,4-oxazepane-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of an amino alcohol with an acyl chloride to form the oxazepane ring. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of (2R)-4-acetyl-1,4-oxazepane-2-carboxylic acid may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more efficient than batch processes. The use of automated systems can also help in optimizing the reaction parameters to achieve higher yields and purity.
化学反应分析
Types of Reactions
(2R)-4-acetyl-1,4-oxazepane-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazepane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepane ketones, while reduction can produce oxazepane alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
(2R)-4-acetyl-1,4-oxazepane-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (2R)-4-acetyl-1,4-oxazepane-2-carboxylic acid involves its interaction with specific molecular targets. The acetyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The carboxylic acid group can also form ionic bonds with positively charged residues in proteins, further modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
(2R)-4-acetyl-1,4-oxazepane-2-carboxylic acid: can be compared with other oxazepane derivatives such as:
Uniqueness
The uniqueness of (2R)-4-acetyl-1,4-oxazepane-2-carboxylic acid lies in its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. The presence of both an acetyl and a carboxylic acid group also provides a versatile platform for further chemical modifications, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C8H13NO4 |
|---|---|
分子量 |
187.19 g/mol |
IUPAC 名称 |
(2R)-4-acetyl-1,4-oxazepane-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO4/c1-6(10)9-3-2-4-13-7(5-9)8(11)12/h7H,2-5H2,1H3,(H,11,12)/t7-/m1/s1 |
InChI 键 |
CFKVVJAKDIAYDZ-SSDOTTSWSA-N |
手性 SMILES |
CC(=O)N1CCCO[C@H](C1)C(=O)O |
规范 SMILES |
CC(=O)N1CCCOC(C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


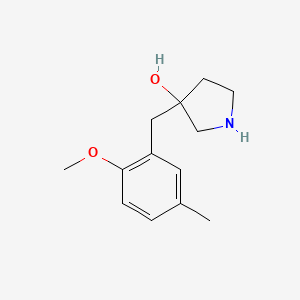
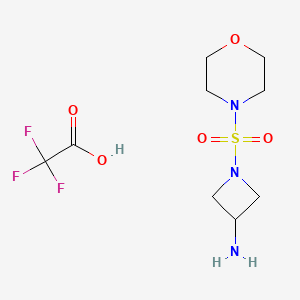
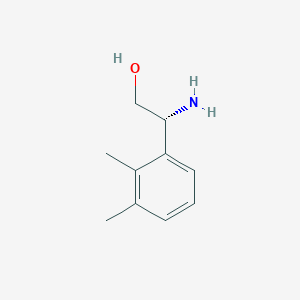

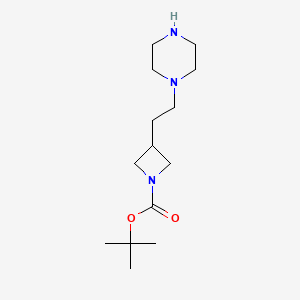
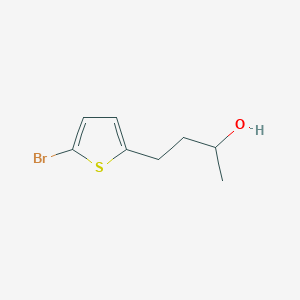
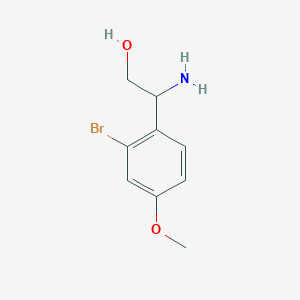
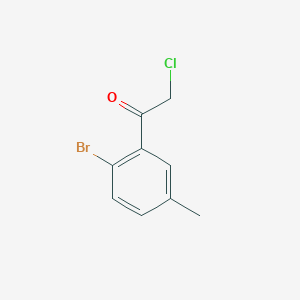
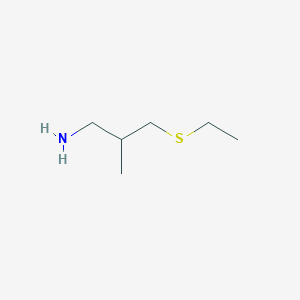
![3-(4-{2-[(3-Amino-2-ethoxypropyl)amino]ethyl}piperazin-1-yl)-2-ethoxypropan-1-amine](/img/structure/B13605487.png)
